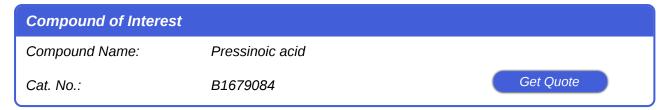


Synthetic Pressinoic Acid: A Technical Guide to its Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pressinoic acid, the cyclic disulfide moiety of the hormone vasopressin, is a synthetic hexapeptide with the sequence Cys-Tyr-Phe-Gln-Asn-Cys. It has garnered significant interest in pharmacological research due to its notable biological activities, including potent corticotrophin-releasing activity and its function as an oxytocin inhibitor.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of synthetic **Pressinoic acid**, along with detailed experimental protocols for its synthesis and analysis, and a visualization of its proposed signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Pressinoic acid** is fundamental for its application in research and drug development. While specific experimental values for some properties are not extensively reported in the literature, this section summarizes the available data and outlines standard methods for their determination.

Table 1: Physicochemical Properties of Synthetic Pressinoic Acid



Property	Value/Information	Experimental Protocol Reference
Molecular Formula	C33H42N8O10S2	-
Molecular Weight	774.86 g/mol	-
Appearance	Expected to be a white to offwhite powder.	Visual Inspection
Solubility	Soluble in water.[1] For hydrophobic peptides, dissolving in a small amount of DMSO followed by dilution with water, or using 10-30% acetic acid may be effective.[2]	General Solubility Assay
Melting Point	Not explicitly reported. Pure crystalline peptides typically have a sharp melting point.[3]	Capillary Melting Point Determination[3][4][5][6]
pKa	Not explicitly reported. The pKa of a peptide is a composite of the pKa values of its ionizable groups (N-terminus, C-terminus, and side chains of Tyr, Cys, Gln, Asn).	Potentiometric Titration or Spectrophotometry[7][8]
LogP (Octanol-Water Partition Coefficient)	Not explicitly reported. This value indicates the lipophilicity of the molecule.	Shake-Flask Method followed by HPLC analysis[9]

Experimental Protocols Synthesis of Pressinoic Acid

Pressinoic acid can be synthesized using solid-phase peptide synthesis (SPPS), a widely adopted method for peptide production.[10][11][12][13][14]



Experimental Workflow: Solid-Phase Peptide Synthesis of Pressinoic Acid



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Caption: Solid-Phase Synthesis Workflow for **Pressinoic Acid**.

Methodology:

- Resin Preparation: Start with a suitable resin, such as a 2-chlorotrityl chloride resin, and swell it in a non-polar solvent like dichloromethane (DCM).
- First Amino Acid Attachment: Attach the first amino acid, Fmoc-Cys(Trt)-OH, to the resin.
- Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the attached cysteine using a piperidine solution in dimethylformamide (DMF).
- Peptide Chain Elongation: Sequentially couple the subsequent Fmoc-protected amino acids (Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH, and Fmoc-Cys(Trt)-OH) using a coupling agent such as HBTU/HATU in the presence of a base like DIPEA. Each coupling step is followed by an Fmoc deprotection step.
- Cleavage and Deprotection: Once the linear peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
- Cyclization: The linear, deprotected peptide is then subjected to oxidative cyclization to form the disulfide bond between the two cysteine residues. This can be achieved by air oxidation in a dilute aqueous solution at a slightly alkaline pH.
- Purification and Analysis: Purify the crude cyclic peptide using reverse-phase highperformance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.



Analytical Methods

a. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the purification and purity assessment of synthetic **Pressinoic** acid.[15][16][17][18][19]

Methodology:

- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient of two solvents is commonly employed:
 - Solvent A: Water with 0.1% Trifluoroacetic acid (TFA).
 - Solvent B: Acetonitrile with 0.1% TFA.
- Gradient: A linear gradient from a low percentage of Solvent B to a high percentage over a set time (e.g., 30 minutes) is used to elute the peptide.
- Detection: The peptide is detected by UV absorbance at a wavelength of 220 or 280 nm.
- Sample Preparation: The lyophilized peptide is dissolved in Solvent A.
- b. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of **Pressinoic acid**.[20][21][22][23][24]

Methodology:

- Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
- Data Acquisition: Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR spectra on a high-field NMR spectrometer.
- Data Analysis: The chemical shifts, coupling constants, and nuclear Overhauser effects are analyzed to confirm the amino acid sequence and the three-dimensional structure of the cyclic peptide.



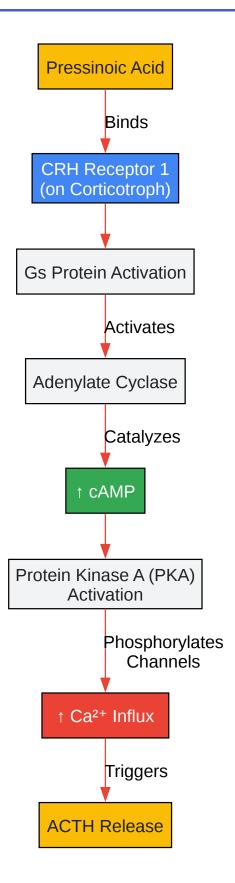


Biological Activity and Signaling Pathways Corticotrophin-Releasing Activity

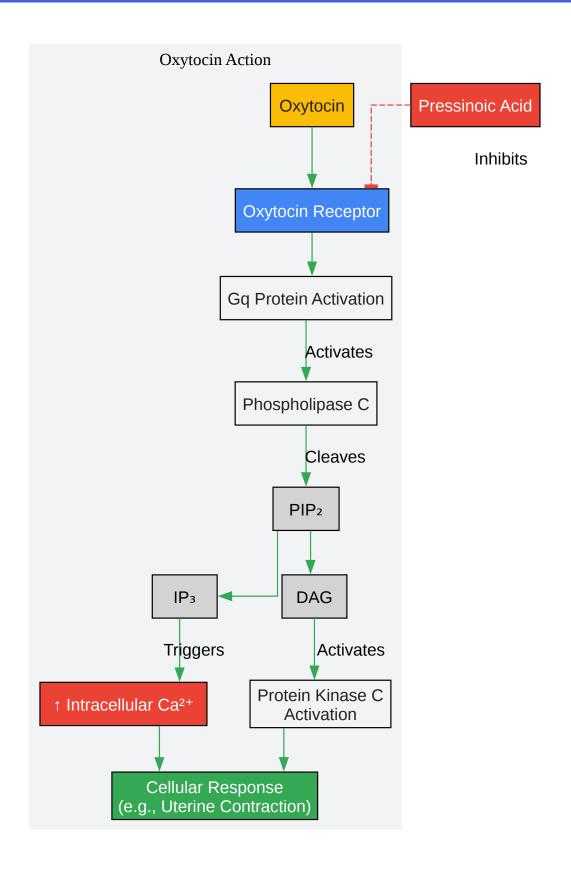
Pressinoic acid exhibits potent corticotrophin-releasing activity.[1] It is proposed to act on the corticotroph cells of the anterior pituitary to stimulate the release of adrenocorticotropic hormone (ACTH).[25][26][27][28][29]

Proposed Signaling Pathway: Pressinoic Acid-Induced ACTH Release









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